11-dehydro Thromboxane B2 Quant-PAK
Description
11-dehydro Thromboxane B2 (11-dh-TXB2) is a stable urinary metabolite of thromboxane B2 (TxB2), which itself derives from thromboxane A2 (TxA2), a potent platelet activator and vasoconstrictor involved in thrombosis and inflammation . The 11-dehydro Thromboxane B2 Quant-PAK is a commercial assay kit designed to quantify 11-dh-TXB2 levels, serving as a biomarker for assessing thromboxane biosynthesis in clinical and research settings. This kit typically employs enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies to ensure precise measurement, particularly in studies evaluating antiplatelet therapy efficacy or cardiovascular risk .
Properties
Origin of Product |
United States |
|---|
Comparison with Similar Compounds
Comparison with Structurally Related Thromboxane Metabolites
11-dehydro Thromboxane B2 vs. 2,3-dinor Thromboxane B2
- Structural Differences: 11-dh-TXB2 retains the core thromboxane structure but features a δ-lactone ring formed by oxidation at the 11-position. In contrast, 2,3-dinor-TXB2 undergoes β-oxidation, shortening the side chain by two carbons .
- Detection Specificity: Monoclonal antibody-based ELISAs for 11-dh-TXB2 may cross-react with 11-dehydro-2,3-dinor-TXB2, leading to overestimation of thromboxane generation. LC-MS/MS methods, however, differentiate these metabolites effectively, with resolution based on molecular mass (11-dh-TXB2: 368.46 g/mol; 2,3-dinor-TXB2: 340.40 g/mol) .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| 11-dh-TXB2 | C₂₀H₃₂O₆ | 368.46 | δ-lactone ring at 11-position |
| 2,3-dinor-TXB2 | C₁₈H₂₈O₆ | 340.40 | Shortened side chain (β-oxidation) |
11-dehydro Thromboxane B2 vs. Thromboxane B2 (TxB2)
- Stability : TxB2 is unstable in vivo (half-life < 5 minutes), whereas 11-dh-TXB2 is chemically stable, making it a more reliable biomarker for chronic thromboxane monitoring .
- Measurement Challenges : TxB2 is typically measured in plasma via ELISA but is prone to ex vivo formation during sample handling. 11-dh-TXB2, being a urinary metabolite, circumvents this issue and reflects systemic thromboxane production over time .
Analytical Methodologies: Cross-Reactivity and Sensitivity
ELISA vs. LC-MS/MS
- ELISA Limitations: Second-generation monoclonal antibody ELISAs for 11-dh-TXB2 exhibit cross-reactivity (up to 15–20%) with 11-dehydro-2,3-dinor-TXB2, reducing diagnostic accuracy in aspirin-treated patients .
- LC-MS/MS Advantages: Ultra-performance LC-MS/MS (UPLC-MS/MS) achieves specificity by separating 11-dh-TXB2 from dinor metabolites, with detection limits as low as 0.1 ng/mL .
| Method | Specificity | Detection Limit | Clinical Utility |
|---|---|---|---|
| ELISA | Moderate (cross-reactivity issues) | 0.5 ng/mL | High-throughput screening |
| LC-MS/MS | High (resolves structural analogs) | 0.1 ng/mL | Gold standard for confirmation |
Deuterated Internal Standards
The use of 11-dehydro-TXB2-d4 (deuterated analog) as an internal standard in LC-MS/MS improves quantification accuracy by correcting for matrix effects and ionization variability .
Clinical Relevance in Disease Monitoring
- Cardiovascular Risk: Elevated urinary 11-dh-TXB2 correlates with aspirin resistance and predicts thrombotic events in patients with coronary artery disease. In contrast, dinor metabolites may reflect renal thromboxane synthesis, complicating interpretation in renal impairment .
- Inflammatory Conditions: In Crohn’s disease, 11-dh-TXB2 levels are elevated and respond to polyphenolic interventions (e.g., Pycnogenol), whereas TxB2 levels reflect acute platelet activation .
Commercial and Regulatory Considerations
- Product Availability: The 11-dh-TXB2 Quant-PAK (Cayman Chemical, Cat. No. 10006832) is validated under ISO/IEC 17025 standards, ensuring reproducibility. Competing kits for dinor metabolites (e.g., 2,3-dinor-TXB2 ELISA) are less widely available .
- Regulatory Warnings: Commercial assays are labeled for research use only, emphasizing the need for clinical validation before diagnostic application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
